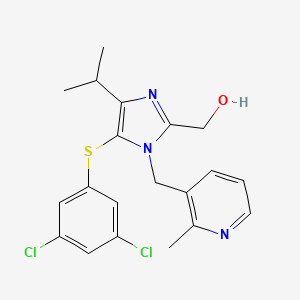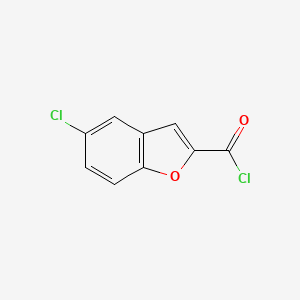
2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione is a heterocyclic compound that combines the structural features of isoindole-1,3-dione and pyridine. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The presence of both isoindole and pyridine moieties in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of phthalic anhydride with a primary amine, followed by cyclization and oxidation reactions. For instance, the reaction of phthalic anhydride with 4,5-dimethylpyridine-2-amine under acidic conditions can yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield N-oxides, while reduction can regenerate the parent amine. Substitution reactions can introduce various functional groups onto the pyridine or isoindole rings .
科学的研究の応用
2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.
作用機序
The mechanism of action of 2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The presence of the N-oxide group can enhance its binding affinity and specificity for certain targets .
類似化合物との比較
Similar Compounds
Phthalimide: A structurally related compound with similar reactivity but lacking the pyridine moiety.
N-oxides of Pyridine: Compounds with similar electronic properties but different biological activities.
Isoindole Derivatives: Compounds with variations in the substitution pattern on the isoindole ring.
Uniqueness
2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione is unique due to the combination of isoindole and pyridine moieties, which imparts distinct chemical and biological properties.
特性
分子式 |
C15H12N2O3 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC名 |
2-(4,5-dimethyl-1-oxidopyridin-1-ium-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H12N2O3/c1-9-7-13(16(20)8-10(9)2)17-14(18)11-5-3-4-6-12(11)15(17)19/h3-8H,1-2H3 |
InChIキー |
YCRSWSHDBDCFLY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=[N+](C=C1C)[O-])N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8746882.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 3,3,5-tribromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B8746907.png)



![4-[(4-Phenylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B8746932.png)





